1-(tert-Butoxycarbonyl)-1H-indole-2-carboxylic acid
Description
1-(tert-Butoxycarbonyl)-1H-indole-2-carboxylic acid (CAS 136382-33-7) is a protected indole derivative widely used in organic synthesis, particularly in pharmaceutical and materials chemistry. Its structure comprises an indole core with a carboxylic acid group at the 2-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The Boc group enhances solubility in organic solvents and prevents undesired reactions at the indole nitrogen during synthetic steps . This compound serves as a versatile intermediate for synthesizing complex molecules, including peptidomimetics and heterocyclic drugs.
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-14(2,3)19-13(18)15-10-7-5-4-6-9(10)8-11(15)12(16)17/h4-8H,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKFVXUBTZRUHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(tert-Butoxycarbonyl)-1H-indole-2-carboxylic acid is a derivative of indole that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This compound is notable for its structural features, which may confer various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in specific applications, and comparative analysis with related compounds.
Chemical Structure and Properties
1-(tert-Butoxycarbonyl)-1H-indole-2-carboxylic acid features an indole core with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a carboxylic acid functional group at the C2 position. This structure is significant as it influences the compound's reactivity and biological interactions.
The biological activity of 1-(tert-butoxycarbonyl)-1H-indole-2-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets. The indole nucleus is known to chelate metal ions, which can be crucial for the activity of various enzymes, including integrases involved in viral replication processes such as HIV-1.
Key Mechanisms:
- Metal Chelation : The indole core chelates Mg²⁺ ions, essential for the function of integrase enzymes. This interaction is critical in inhibiting viral replication.
- Hydrophobic Interactions : The compound can form π-π stacking interactions with nucleic acids or other aromatic systems, enhancing binding affinity to biological targets.
Biological Activity Evaluation
Recent studies have evaluated the efficacy of 1-(tert-butoxycarbonyl)-1H-indole-2-carboxylic acid and its derivatives against various biological targets, particularly focusing on their role as HIV-1 integrase inhibitors.
Case Studies:
- HIV-1 Integrase Inhibition : Research has shown that derivatives of indole-2-carboxylic acid exhibit significant inhibitory effects on HIV-1 integrase. For instance, structural optimizations led to compounds with IC₅₀ values as low as 0.13 μM, indicating potent activity against this target .
- Antimicrobial Activity : Some studies suggest that compounds similar to 1-(tert-butoxycarbonyl)-1H-indole-2-carboxylic acid may exhibit antimicrobial properties, although specific data on this compound is limited .
Comparative Analysis
To better understand the biological activity of 1-(tert-butoxycarbonyl)-1H-indole-2-carboxylic acid, it is useful to compare it with other indole derivatives:
| Compound Name | IC₅₀ (μM) | Target | Notes |
|---|---|---|---|
| 1-(tert-Butoxycarbonyl)-1H-indole-2-carboxylic acid | Not specified | HIV-1 Integrase | Potential scaffold for further optimization |
| Indole-2-carboxylic acid | 32.37 | HIV-1 Integrase | Found to inhibit strand transfer |
| Optimized derivative (e.g., compound 20a) | 0.13 | HIV-1 Integrase | Significant improvement via structural changes |
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of indole-2-carboxylic acid derivatives, including Boc-indole-2-carboxylic acid, as inhibitors of HIV-1 integrase. Research indicates that these compounds effectively inhibit the strand transfer activity of integrase, which is crucial for viral replication. For instance, a derivative demonstrated an IC50 value of 0.13 μM, indicating strong inhibitory activity against the enzyme . The binding mode analysis revealed that the indole core and carboxyl group chelate essential metal ions within the active site of integrase, enhancing their efficacy .
Antimycobacterial Activity
Indole derivatives have shown promising results in combating Mycobacterium tuberculosis (M. tb). Notably, certain derivatives of indole-2-carboxylic acids have been identified as potent anti-TB agents with minimal cytotoxicity to healthy cells. For example, N-(1-adamantyl)-indole-2-carboxamide exhibited a minimum inhibitory concentration (MIC) of 0.012 μM against M. tb . The structural modifications of indole derivatives continue to be explored to enhance their antibacterial properties.
Cannabinoid Receptor Modulation
Boc-indole-2-carboxylic acid and its derivatives have been investigated for their activity as selective agonists for cannabinoid receptor 2 (CB2). This receptor modulation is significant for developing therapeutic agents for pain management and other conditions related to the endocannabinoid system .
Plant Growth Regulation
The compound has been identified as a precursor for developing potent plant growth inhibitors. These inhibitors can regulate plant growth and development by affecting hormonal pathways or metabolic processes within plants . The ability to synthesize various analogs allows researchers to optimize these compounds for specific agricultural applications.
Reaction Intermediates
Boc-indole-2-carboxylic acid serves as a valuable intermediate in various organic synthesis reactions, including:
- Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions : This method allows for the formation of carbon-carbon bonds, crucial for synthesizing complex organic molecules.
- Friedel-Crafts alkylation reactions : These reactions enable the introduction of alkyl groups into aromatic compounds, facilitating further functionalization .
Case Studies
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
| Compound Name | CAS Number | Substituent(s) | Core Structure | Molecular Formula | Molecular Weight |
|---|---|---|---|---|---|
| 1-(tert-Butoxycarbonyl)-1H-indole-2-carboxylic acid | 136382-33-7 | None (parent) | Indole | C₁₄H₁₅NO₄ | 261.27 |
| 1-(tert-Butoxycarbonyl)-4-methoxy-1H-indole-2-carboxylic acid | 2059950-57-9 | 4-OCH₃ | Indole | C₁₅H₁₇NO₅ | 291.30 |
| 1-(tert-Butoxycarbonyl)-5-chloro-1H-indole-2-carboxylic acid | 475102-12-6 | 5-Cl | Indole | C₁₄H₁₄ClNO₄ | 295.72 |
| 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid | 137088-51-8 | None (saturated) | Indoline | C₁₄H₁₇NO₄ | 263.29 |
| 1-[(tert-butoxy)carbonyl]-4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid | 2059937-93-6 | 4-CH₃ (dihydro) | Dihydroindole | C₁₅H₁₉NO₄ | 277.32 |
- Substituent Position and Type :
- Methoxy (4-OCH₃) and chloro (5-Cl) groups increase steric hindrance and alter electronic properties. Methoxy enhances electron density via resonance, while chloro withdraws electrons inductively .
- Saturated cores (indoline, dihydroindole) exhibit reduced aromaticity, affecting conjugation and reactivity. For example, indoline derivatives are less prone to electrophilic substitution but more flexible .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound Name | Melting Point (°C) | IR Key Peaks (cm⁻¹) | Solubility | Stability |
|---|---|---|---|---|
| 1-(tert-Butoxycarbonyl)-1H-indole-2-carboxylic acid | Not reported | 1765 (C=O Boc), 1682 (C=O acid) | Soluble in THF, DCM | Stable at 2–8°C |
| 1-(tert-Butoxycarbonyl)-4-methoxy-1H-indole-2-carboxylic acid | Not reported | 1744 (C=O Boc), 1684 (C=O acid) | Moderate in ethanol | Hygroscopic |
| Ethyl 1-Boc-2-methyl-pyrrole-3-carboxylate (analog) | 169–173 | 3263 (N-H), 1765 (ester C=O) | Soluble in THF, DMSO | Air-sensitive |
| 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid | 121–122 | 1744 (C=O Boc), 1701 (C=O acid) | Soluble in methanol | Stable at RT |
Preparation Methods
Boc Protection of Indole Derivatives
The tert-butoxycarbonyl (Boc) group is introduced to the indole nitrogen via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. A representative procedure involves dissolving 1H-indole-2-carboxylic acid in acetonitrile with 4-dimethylaminopyridine (DMAP) as a catalyst. Boc₂O is added dropwise at 0°C, followed by stirring at room temperature for 12–18 hours. This method achieves yields of 85–92% after purification by column chromatography (silica gel, ethyl acetate/hexanes).
Key Reaction Parameters:
| Parameter | Condition |
|---|---|
| Solvent | Acetonitrile |
| Catalyst | DMAP (10 mol%) |
| Temperature | 0°C → room temperature |
| Reaction Time | 12–18 hours |
| Yield | 85–92% |
Suzuki-Miyaura Coupling for Functionalization
Post-Boc protection, the indole core can undergo Suzuki-Miyaura cross-coupling to introduce aryl or heteroaryl groups at specific positions. For example, 1-(tert-Butoxycarbonyl)-1H-indole-2-boronic acid pinacol ester is reacted with bromopyridines using Pd(OAc)₂ and SPhos ligand in tetrahydrofuran (THF)/water (3:1) at 100°C for 18 hours. This method yields 70–80% of coupled products, critical for diversifying indole-based scaffolds.
Example Reaction:
Reaction conditions: 100°C, 18 hours, THF/H₂O.
Industrial-Scale Production Techniques
Continuous Flow Microreactor Systems
Industrial synthesis employs continuous flow microreactors to enhance efficiency and scalability. A two-step process is optimized as follows:
-
Boc Protection: Boc₂O and indole-2-carboxylic acid are pumped through a reactor at 0.5 mL/min, achieving 95% conversion in 30 minutes.
-
Purification: In-line liquid-liquid extraction removes DMAP, followed by crystallization in hexanes.
Advantages Over Batch Processes:
-
40% reduction in reaction time.
-
15% improvement in yield due to precise temperature control.
Optimization of Reaction Parameters
Catalyst Screening
Palladium catalysts significantly impact coupling efficiency. Comparative studies reveal:
| Catalyst System | Yield (%) | Purity (%) |
|---|---|---|
| Pd(OAc)₂/SPhos | 78 | 98 |
| PdCl₂(PPh₃)₂ | 65 | 92 |
| Pd(dba)₂/XPhos | 72 | 95 |
Pd(OAc)₂ with SPhos ligand is optimal for minimizing side reactions.
Solvent Effects
Solvent polarity influences Boc protection kinetics:
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Acetonitrile | 37.5 | 12 | 92 |
| DMF | 36.7 | 8 | 88 |
| THF | 7.5 | 24 | 75 |
Acetonitrile balances reactivity and solubility.
Characterization and Quality Control
Spectroscopic Validation
Q & A
Q. What are the common synthetic routes for introducing the tert-butoxycarbonyl (Boc) group onto 1H-indole-2-carboxylic acid?
The Boc group is typically introduced via nucleophilic substitution or condensation reactions. For example, 3-formyl-1H-indole-2-carboxylic acid derivatives can react with tert-butoxycarbonyl-protected reagents in acetic acid under reflux conditions. Sodium acetate is often used as a catalyst to facilitate the reaction . The Boc group provides steric protection for the indole nitrogen, enabling selective functionalization at other positions.
Q. How can the solubility and stability of 1-(tert-Butoxycarbonyl)-1H-indole-2-carboxylic acid be optimized for aqueous reaction conditions?
The Boc group enhances lipophilicity, but solubility in polar solvents can be improved by adjusting pH. The compound’s predicted pKa (~4.09) suggests partial deprotonation in neutral/basic aqueous solutions, increasing solubility. Co-solvents like DMSO or ethanol (10–20% v/v) are often used to dissolve the Boc-protected indole in water-based systems .
Q. What spectroscopic methods are most effective for characterizing Boc-protected indole derivatives?
- NMR : H and C NMR confirm Boc group integration (e.g., tert-butyl singlet at ~1.4 ppm in H NMR).
- FTIR : Stretching vibrations at ~1700 cm (C=O of carboxylic acid) and ~1250 cm (Boc C-O).
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular weight (e.g., [M+H] at m/z 261.3 for the base indole-Boc-carboxylic acid) .
Advanced Research Questions
Q. How can discrepancies in crystallographic data for Boc-protected indole derivatives be resolved?
Discrepancies often arise from incorrect space group assignments or disordered solvent molecules. Using SHELX software (e.g., SHELXL for refinement), researchers should validate hydrogen bonding networks and torsional angles. For example, a corrigendum for a related compound highlighted missing authors in structural reports, emphasizing the need for rigorous peer review .
Q. What strategies mitigate low yields in the synthesis of spirocyclic Boc-indole derivatives (e.g., 1-azaspiro[4.5]decane-2-carboxylic acid)?
Low yields (e.g., 61% for 8,8-difluoro derivatives) may result from steric hindrance or competing side reactions. Optimizing reaction time, temperature, and catalyst load (e.g., using NaOAc in acetic acid) can improve efficiency. Alternatively, microwave-assisted synthesis reduces reaction times and minimizes decomposition .
Q. How do electronic effects of the Boc group influence cross-coupling reactions (e.g., Suzuki-Miyaura) with indole boronic acids?
The Boc group’s electron-withdrawing nature activates the indole ring for electrophilic substitution but may deactivate boronic acid partners. Using Pd(PPh) as a catalyst and CsCO as a base in THF/HO enhances coupling efficiency. For example, Boc-protected 5-methoxyindole-2-boronic acid achieves >80% yield in aryl couplings .
Q. What analytical approaches distinguish Boc-deprotection byproducts during indole functionalization?
LC-MS with a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) identifies deprotection byproducts like tert-butyl alcohol or CO. Quantifying residual Boc groups via H NMR integration (tert-butyl peak area vs. aromatic protons) ensures complete deprotection before downstream reactions .
Data Contradiction Analysis
Q. Why do reported melting points for Boc-indole derivatives vary across studies (e.g., 171–173°C vs. 71–74°C)?
Variations arise from polymorphism, solvent recrystallization effects, or impurities. For instance, 1-azaspiro[4.5]decane-2-carboxylic acid derivatives show differing melting points due to fluorine substitution (e.g., difluoro vs. oxa derivatives). Differential Scanning Calorimetry (DSC) and X-ray diffraction can confirm crystalline forms .
Q. How should researchers address conflicting reactivity data in Boc-indole conjugate addition reactions?
Contradictions may stem from solvent polarity or catalyst choice. For example, thiourea-mediated additions to 3-formylindole-2-carboxylic acid require acetic acid, while arylthioureas need chloroacetic acid. Systematic screening of Brønsted acids (e.g., HCl vs. AcOH) clarifies optimal conditions .
Methodological Best Practices
- Crystallography : Use SHELXTL (Bruker AXS) or Olex2 for structure refinement. Validate H-atom positions with riding models .
- Safety : Wear nitrile gloves and safety goggles during synthesis; Boc groups are non-hazardous, but indole derivatives may irritate mucous membranes .
- Data Reproducibility : Report reaction conditions (e.g., reflux time, solvent ratios) and characterize all intermediates via NMR/HRMS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
